2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is an organic compound with potential applications in various scientific fields. Its structure consists of a dimethoxyphenyl group attached to an acetamide moiety, which is further connected to a cyclopentyl ring with hydroxyl and hydroxymethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.
Cyclopentyl Derivative Formation: The intermediate is then reacted with a cyclopentyl derivative, which introduces the cyclopentyl ring with hydroxyl and hydroxymethyl groups.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside
- 3-(3,4-Dimethoxyphenyl)-propionic acid
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is unique due to its specific structural features, such as the combination of a dimethoxyphenyl group with a cyclopentyl ring and acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-21-14-4-3-10(5-15(14)22-2)6-16(20)17-12-7-11(9-18)13(19)8-12/h3-5,11-13,18-19H,6-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIMUYQFZPMMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CC(C(C2)O)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.